molecular formula C23H26N6O5S B5595629 N-(4-{[(E)-{[N-(3,4-DIMETHOXYPHENYL)AMINO][N'-(4,6-DIMETHYLPYRIMIDIN-2-YL)AMINO]METHYLIDENE}AMINO]SULFONYL}PHENYL)ACETAMIDE

N-(4-{[(E)-{[N-(3,4-DIMETHOXYPHENYL)AMINO][N'-(4,6-DIMETHYLPYRIMIDIN-2-YL)AMINO]METHYLIDENE}AMINO]SULFONYL}PHENYL)ACETAMIDE

Cat. No.: B5595629
M. Wt: 498.6 g/mol
InChI Key: PFSHMXYJWNFCCI-UHFFFAOYSA-N
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Description

N-(4-{[(E)-{[N-(3,4-DIMETHOXYPHENYL)AMINO][N’-(4,6-DIMETHYLPYRIMIDIN-2-YL)AMINO]METHYLIDENE}AMINO]SULFONYL}PHENYL)ACETAMIDE is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a combination of aromatic rings, sulfonamide groups, and methoxy substituents, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-{[(E)-{[N-(3,4-DIMETHOXYPHENYL)AMINO][N’-(4,6-DIMETHYLPYRIMIDIN-2-YL)AMINO]METHYLIDENE}AMINO]SULFONYL}PHENYL)ACETAMIDE typically involves multi-step organic reactions. The process begins with the preparation of intermediate compounds, such as 3,4-dimethoxyaniline and 4,6-dimethylpyrimidine-2-amine. These intermediates undergo condensation reactions with sulfonyl chlorides and acetic anhydride under controlled conditions to form the final product. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and pH, are crucial for efficient production. Additionally, purification techniques like recrystallization, chromatography, and distillation are employed to obtain the desired compound with high purity.

Chemical Reactions Analysis

Types of Reactions

N-(4-{[(E)-{[N-(3,4-DIMETHOXYPHENYL)AMINO][N’-(4,6-DIMETHYLPYRIMIDIN-2-YL)AMINO]METHYLIDENE}AMINO]SULFONYL}PHENYL)ACETAMIDE can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding quinones.

    Reduction: The nitro groups can be reduced to amines.

    Substitution: The aromatic rings can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy groups can yield quinones, while reduction of nitro groups can produce corresponding amines.

Scientific Research Applications

N-(4-{[(E)-{[N-(3,4-DIMETHOXYPHENYL)AMINO][N’-(4,6-DIMETHYLPYRIMIDIN-2-YL)AMINO]METHYLIDENE}AMINO]SULFONYL}PHENYL)ACETAMIDE has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(4-{[(E)-{[N-(3,4-DIMETHOXYPHENYL)AMINO][N’-(4,6-DIMETHYLPYRIMIDIN-2-YL)AMINO]METHYLIDENE}AMINO]SULFONYL}PHENYL)ACETAMIDE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other biomolecules, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(4-{[(E)-{[N-(3,4-DIMETHOXYPHENYL)AMINO][N’-(4,6-DIMETHYLPYRIMIDIN-2-YL)AMINO]METHYLIDENE}AMINO]SULFONYL}PHENYL)ACETAMIDE stands out due to its unique combination of functional groups and structural features, which confer distinct chemical reactivity and potential biological activities. Its versatility in various scientific applications further highlights its uniqueness compared to similar compounds.

Properties

IUPAC Name

N-[4-[(E)-[(3,4-dimethoxyanilino)-[(4,6-dimethylpyrimidin-2-yl)amino]methylidene]amino]sulfonylphenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H26N6O5S/c1-14-12-15(2)25-22(24-14)28-23(27-18-8-11-20(33-4)21(13-18)34-5)29-35(31,32)19-9-6-17(7-10-19)26-16(3)30/h6-13H,1-5H3,(H,26,30)(H2,24,25,27,28,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFSHMXYJWNFCCI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)NC(=NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C)NC3=CC(=C(C=C3)OC)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=NC(=N1)N/C(=N/S(=O)(=O)C2=CC=C(C=C2)NC(=O)C)/NC3=CC(=C(C=C3)OC)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H26N6O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

498.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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